molecular formula C6H7BrN2S B2412766 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 365996-07-2

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B2412766
CAS No.: 365996-07-2
M. Wt: 219.1
InChI Key: UIBFPUKBRPPEBC-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the reaction of a thiazole derivative with a brominating agent. One common method involves the bromination of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted thiazolopyridine derivative .

Biological Activity

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a compound with notable potential in various biological applications. It belongs to the thiazole family and has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C6H7BrN2S
  • Molecular Weight: 219.1 g/mol
  • CAS Number: 1368338-34-4

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas of interest:

  • Antimicrobial Activity : Studies have shown that compounds in the thiazole family exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[5,4-c]pyridine have been tested against various bacterial strains with promising results.
  • Anticancer Properties : There is evidence suggesting that this compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines.
  • Neuroprotective Effects : Some research points to potential neuroprotective effects of thiazolo[5,4-c]pyridines. This could be particularly relevant in the context of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in microbial resistance or cancer cell growth.
  • Interaction with Cellular Receptors : It is suggested that this compound could interact with various cellular receptors that mediate its effects on cell signaling pathways.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[5,4-c]pyridine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 12.5 µg/mL for certain derivatives.

CompoundMIC (µg/mL)Bacterial Strain
2-Bromo derivative12.5Staphylococcus aureus
2-Bromo derivative25Escherichia coli

Anticancer Research

In vitro studies have shown that this compound can reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Caspase activation

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBFPUKBRPPEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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